![molecular formula C10H11Cl2NOS B14616715 2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine CAS No. 60263-98-1](/img/structure/B14616715.png)
2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is a complex organic compound characterized by its unique structure, which includes a dichloromethylcyclopropyl group attached to a pyridine ring via a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine typically involves multiple steps. One common approach starts with the preparation of 2,2-dichloro-1-methylcyclopropanecarboxylic acid . This intermediate is then reacted with a suitable thiol to introduce the sulfanyl group. The final step involves the cyclization of the intermediate to form the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amines, thiols derivatives
Applications De Recherche Scientifique
2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloro-1-methylcyclopropanecarboxylic acid
- Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
Uniqueness
2-{[(2,2-Dichloro-1-methylcyclopropyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine is unique due to its combination of a dichloromethylcyclopropyl group and a pyridine ring connected via a sulfanyl linkage. This structure imparts distinct chemical properties and biological activities that are not observed in similar compounds.
Propriétés
Numéro CAS |
60263-98-1 |
|---|---|
Formule moléculaire |
C10H11Cl2NOS |
Poids moléculaire |
264.17 g/mol |
Nom IUPAC |
2-[(2,2-dichloro-1-methylcyclopropyl)methylsulfanyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H11Cl2NOS/c1-9(6-10(9,11)12)7-15-8-4-2-3-5-13(8)14/h2-5H,6-7H2,1H3 |
Clé InChI |
DJUOGGRLRSYVTG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1(Cl)Cl)CSC2=CC=CC=[N+]2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


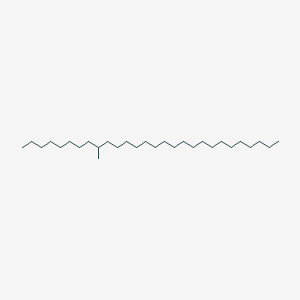
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}-N-phenylbenzene-1-sulfonamide](/img/structure/B14616650.png)
![Diethyl [tert-butoxy(cyano)methyl]phosphonate](/img/structure/B14616651.png)

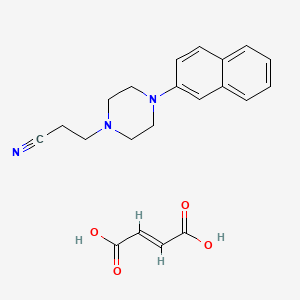
![1,1-Difluorospiro[2.5]octane](/img/structure/B14616660.png)
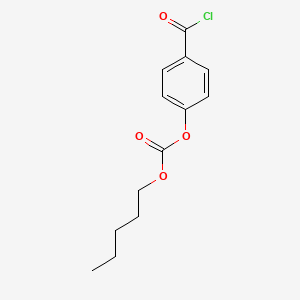
![1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14616672.png)
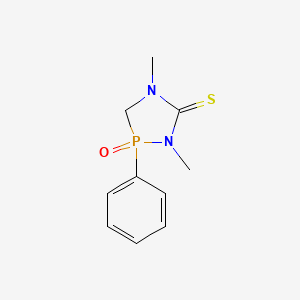

![Diethyl acetamido[(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14616686.png)
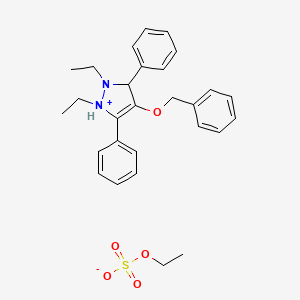

![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
